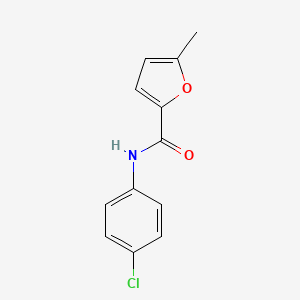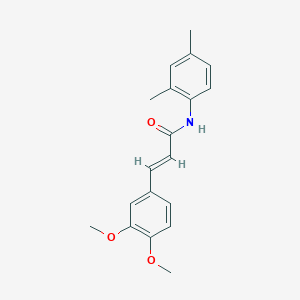
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the acrylamide family and is synthesized through a simple process.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative effects. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to scavenge free radicals and reduce oxidative stress, which can damage cells and tissues. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide in lab experiments is its low toxicity and high solubility in water and organic solvents. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be easily synthesized and purified, making it a cost-effective compound for research. However, one limitation of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is its instability under certain conditions, such as high temperatures and acidic environments. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be difficult to handle due to its high reactivity with other chemicals.
将来の方向性
There are several future directions for 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide research, including its potential applications in drug discovery and development. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have promising anti-cancer and neuroprotective effects, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be modified to create analogs with improved pharmacological properties, such as increased potency and selectivity. Further research is also needed to investigate the safety and toxicity of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide and its analogs in vivo.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is a straightforward process that involves the reaction of 3,4-dimethoxyphenylamine and 2,4-dimethylphenylisocyanate in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various scientific research applications, including the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-8-16(14(2)11-13)20-19(21)10-7-15-6-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFRXAHKMWXSNN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)

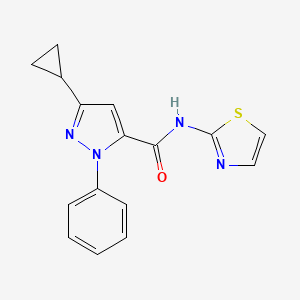
![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
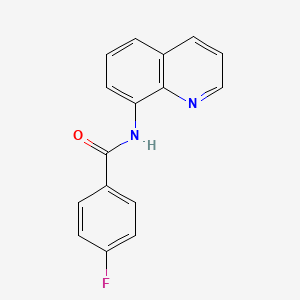
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
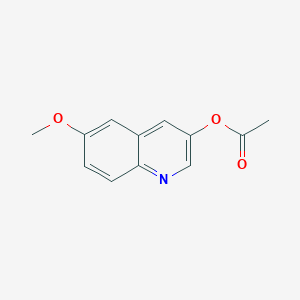
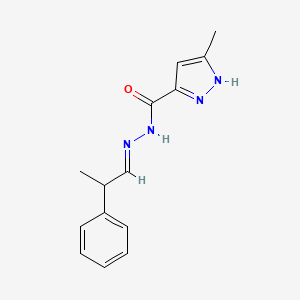
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
